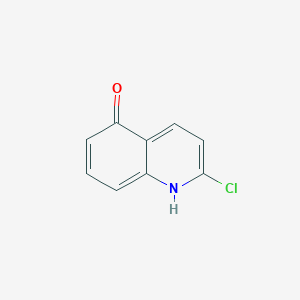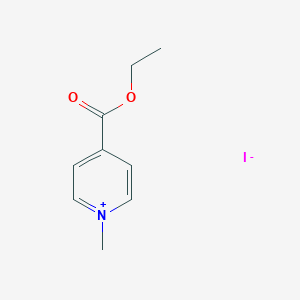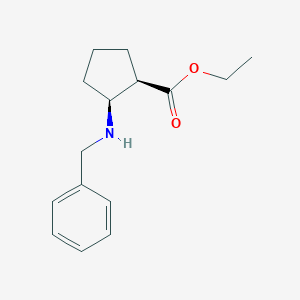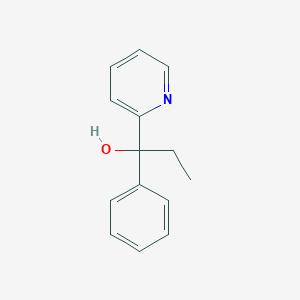
1-Phenyl-1-pyridin-2-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-pyridin-2-ylpropan-1-ol, also known as PAPP, is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. PAPP is a synthetic compound that belongs to the family of phenylpropanoids, which are known for their diverse biological activities.
Scientific Research Applications
1-Phenyl-1-pyridin-2-ylpropan-1-ol has been studied extensively for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The mechanism of action of 1-Phenyl-1-pyridin-2-ylpropan-1-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also activates the antioxidant defense system in the body, which helps to protect cells from oxidative damage.
Biochemical And Physiological Effects
1-Phenyl-1-pyridin-2-ylpropan-1-ol has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Phenyl-1-pyridin-2-ylpropan-1-ol in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a potentially useful compound for studying the complex interactions between different biological systems. However, one limitation of using 1-Phenyl-1-pyridin-2-ylpropan-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-Phenyl-1-pyridin-2-ylpropan-1-ol. One area of interest is the development of new synthetic methods for producing 1-Phenyl-1-pyridin-2-ylpropan-1-ol, which could improve its yield and purity. Another area of interest is the investigation of 1-Phenyl-1-pyridin-2-ylpropan-1-ol's potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-1-pyridin-2-ylpropan-1-ol and its potential interactions with other drugs and compounds.
Synthesis Methods
1-Phenyl-1-pyridin-2-ylpropan-1-ol can be synthesized through a multi-step process involving the reaction of pyridine with benzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the oxidation of the reduced product with potassium permanganate to obtain 1-Phenyl-1-pyridin-2-ylpropan-1-ol.
properties
CAS RN |
52100-47-7 |
|---|---|
Product Name |
1-Phenyl-1-pyridin-2-ylpropan-1-ol |
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H15NO/c1-2-14(16,12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11,16H,2H2,1H3 |
InChI Key |
WZNNOTSNAIGFJA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



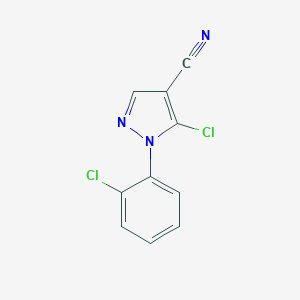
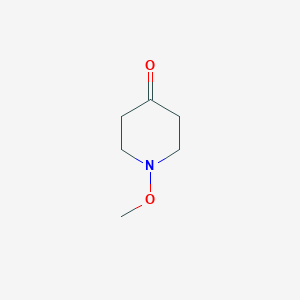
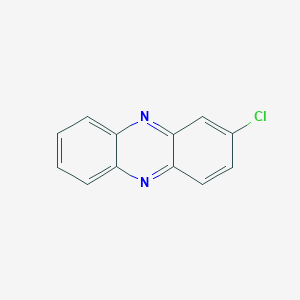
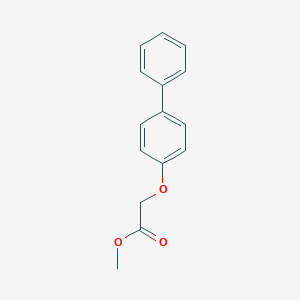
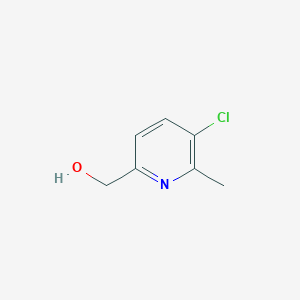
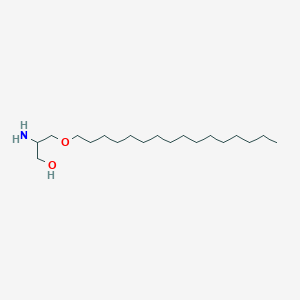
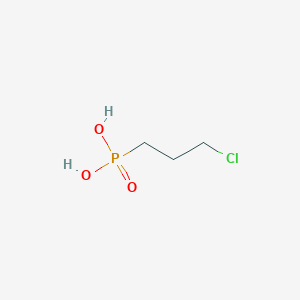
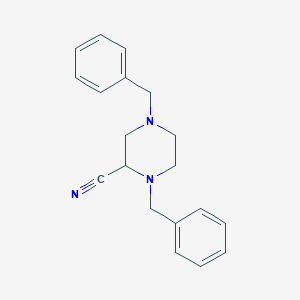
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
